![molecular formula C18H10F3N3O4S B3011664 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 625376-54-7](/img/structure/B3011664.png)
11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one is a useful research compound. Its molecular formula is C18H10F3N3O4S and its molecular weight is 421.35. The purity is usually 95%.
BenchChem offers high-quality 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
The compound has been studied for its potential as an antibacterial agent. Derivatives of the 2,3-dihydro-1,4-benzodioxin moiety have shown effectiveness against bacterial strains by inhibiting bacterial growth and multiplication . This application is crucial in the development of new medications to combat antibiotic-resistant bacteria.
Enzyme Inhibition
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit enzymes such as lipoxygenase . Enzyme inhibitors are important in the treatment of various diseases and are also used in biochemical research to understand enzyme mechanisms.
Biofilm Inhibition
The compound has shown significant activity against bacterial biofilms, particularly inhibiting the growth of B. subtilis biofilms . Biofilm inhibition is a key area of research, especially in medical device coatings and water treatment facilities.
Hemolytic Activity
Research has indicated that certain derivatives of this compound exhibit hemolytic activity . Understanding hemolytic activity is important for developing treatments for diseases where the destruction of red blood cells is a factor.
Pharmaceutical Chemistry
The compound’s derivatives have been explored in pharmaceutical chemistry for their medicinal properties, including acting as potent antibacterial agents and moderate enzyme inhibitors . This research is vital for the discovery of new drugs.
Organic Synthesis
The benzodioxin moiety is a valuable building block in organic synthesis. It can be used to produce various chemical structures, which are important in the synthesis of complex organic molecules .
Protease Inhibition
Sulfonamide derivatives of the compound have been known to act as protease inhibitors . Protease inhibitors are used in the treatment of diseases like HIV/AIDS and hepatitis C, where they prevent viral replication by inhibiting the protease enzyme.
Anticancer Properties
Some derivatives have been found to exhibit anticancer properties by disrupting the cell cycle and acting as inhibitors of histone deacetylase (HDAC), which stops tumor cell growth . Research in this area could lead to the development of new cancer therapies.
Propiedades
IUPAC Name |
11-(2,3-dihydro-1,4-benzodioxin-6-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O4S/c19-18(20,21)8-6-9(7-1-2-10-11(5-7)28-4-3-27-10)22-16-12(8)13-14(29-16)15(25)24-17(26)23-13/h1-2,5-6H,3-4H2,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXHCRVUTDBLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=C(C(=C3)C(F)(F)F)C5=C(S4)C(=O)NC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.